molecular formula C14H10O B1215400 anthracen-9-ol CAS No. 529-86-2

anthracen-9-ol

Cat. No.: B1215400
CAS No.: 529-86-2
M. Wt: 194.23 g/mol
InChI Key: AUKRYONWZHRJRE-UHFFFAOYSA-N
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Description

Anthracen-9-ol (C₁₄H₁₀O), also known as anthrone, is a hydroxylated derivative of anthracene with a hydroxyl (-OH) group at the 9th position. It is a critical intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like anthracene. Soil bacteria and fungi oxidize anthracene to this compound during biodegradation, which undergoes further transformations such as carboxylation to form derivatives like 10-hydroxyanthracene-2-carboxylic acid . Additionally, this compound participates in diazotization reactions, yielding diazo compounds useful in synthetic chemistry . Its environmental significance lies in its role as a biomarker for PAH degradation in contaminated ecosystems .

Preparation Methods

Oxidation of 9-Anthracenecarbaldehyde to Anthracen-9-Ol

The most well-documented method for synthesizing this compound involves the oxidation of 9-anthracenecarbaldehyde. This process leverages sodium percarbonate in an acetic acid medium to achieve high yields and purity.

Reaction Mechanism and Conditions

The oxidation begins with 9-anthracenecarbaldehyde dissolved in acetic acid. Sodium percarbonate (Na2CO31.5H2O2\text{Na}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}_2) is introduced as the oxidizing agent, which decomposes to release hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) in situ. The reaction proceeds via a radical intermediate, where the aldehyde group (-CHO) is replaced by a hydroxyl group (-OH). The mechanism likely involves nucleophilic substitution facilitated by the acidic environment, though further spectroscopic studies are needed to confirm intermediate species .

Key parameters include:

  • Temperature : 30°C to prevent side reactions.

  • Time : 15 minutes for complete conversion.

  • Solvent : Acetic acid acts as both solvent and acid catalyst.

Post-reaction, the mixture undergoes distillation to remove acetic acid, followed by toluene extraction and alkaline washing to isolate the product. Recrystallization in toluene yields this compound with 78% efficiency and 99.56% purity .

Optimization and Challenges

The use of sodium percarbonate minimizes byproduct formation compared to traditional oxidizing agents like chromium-based compounds. However, residual anthracene and unreacted aldehyde require rigorous washing with sodium thiosulfate and dichloromethane. Increasing the reaction temperature beyond 30°C risks polymerization of anthracene derivatives, while lower temperatures prolong reaction time .

Synthesis of 9-Anthracenecarbaldehyde as a Key Precursor

The preparation of 9-anthracenecarbaldehyde, the critical precursor for this compound, follows a Friedel-Crafts formylation reaction. This method, described in US Patent 6084134, offers high yields and scalability.

Friedel-Crafts Formylation of Anthracene

Anthracene reacts with dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl3\text{POCl}_3) at 85–90°C. The reaction proceeds via electrophilic substitution, where DMF acts as a formylating agent. The mechanism involves the formation of a Vilsmeier-Haack complex, which directs formylation to the 9-position of anthracene .

Reaction equation :

Anthracene+DMF+POCl39-Anthracenecarbaldehyde+byproducts\text{Anthracene} + \text{DMF} + \text{POCl}_3 \rightarrow \text{9-Anthracenecarbaldehyde} + \text{byproducts}

Key conditions:

  • Molar ratio : Anthracene, DMF, and POCl3\text{POCl}_3 in a 1:0.55:1.73 ratio.

  • Time : 26 hours for >99% conversion.

  • Workup : Hydrolysis with water and pH adjustment to 3.5 using sodium hydroxide .

The process yields >97% pure 9-anthracenecarbaldehyde, with residual anthracene removed via filtration and washing.

Industrial Adaptations

Large-scale production avoids steam distillation by precipitating the aldehyde directly from the reaction mixture. This reduces solvent recovery costs and minimizes losses of volatile products. The patent emphasizes environmental benefits, such as reduced wastewater contamination and elimination of N-methylaniline byproducts .

Comparative Analysis of Synthetic Methodologies

The two-step synthesis (aldehyde preparation followed by oxidation) is compared below:

Parameter9-Anthracenecarbaldehyde Synthesis This compound Oxidation
Yield >97%78%
Purity >98%99.56%
Reaction Time 26 hours15 minutes
Key Reagent POCl3\text{POCl}_3Sodium percarbonate
Temperature 85–90°C30°C
Environmental Impact Low wastewater contaminationMinimal byproducts

The aldehyde synthesis is rate-limiting due to its prolonged reaction time, whereas the oxidation step is efficient but requires precise temperature control.

Industrial-Scale Production and Process Optimization

Solvent Recycling

Acetic acid and toluene are recovered via fractional distillation, reducing raw material costs by up to 40%. Automated pH adjustment systems ensure consistent product quality during alkaline washing .

Chemical Reactions Analysis

Types of Reactions: Anthracen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Anthracen-9-ol serves as a precursor for synthesizing various anthracene derivatives. These derivatives are important in organic synthesis and materials science due to their unique electronic properties.

Biology

The compound is employed as a fluorescent probe for studying biological systems. Its ability to emit blue fluorescence allows researchers to monitor cellular activities in real-time, particularly in the presence of metal ions like zinc and copper.

Medicine

This compound has been investigated for its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light exposure makes it a candidate for treating cancer cells through targeted phototoxicity.

Industry

In industrial applications, this compound is utilized in producing dyes and organic light-emitting diodes (OLEDs). Its photophysical properties are advantageous for developing new materials with specific optical characteristics.

Research indicates that this compound interacts with biological systems through various mechanisms:

  • DNA Interaction : The compound exhibits groove binding to DNA, potentially affecting gene expression.
  • Oxidative Stress : Under light exposure, it generates ROS, contributing to its role as a photosensitizer.
  • Cell Proliferation Inhibition : Studies show that it can inhibit keratinocyte proliferation by reducing DNA synthesis.

Anti-Cancer Activity

A study synthesized a series of 9-anthracenyl chalcone derivatives from this compound and evaluated their cytotoxicity against several cancer cell lines (HeLa, U-87). Notably, compounds A7, A8, A10, and A11 exhibited significant anti-cancer activity with GI50 values ranging from 4.02 µM to 5.31 µM .

Fluorescent Probes

This compound's fluorescence properties have been exploited in studies monitoring cellular activities. For instance, interactions with metal ions lead to observable spectroscopic changes that can be used for sensing applications .

Data Summary Table

Application AreaDescriptionKey Findings
ChemistryPrecursor for anthracene derivativesEssential for organic synthesis
BiologyFluorescent probeMonitors cellular activities; interacts with metal ions
MedicinePhotodynamic therapyGenerates ROS; inhibits cancer cell proliferation
IndustryProduction of OLEDsUtilizes unique photophysical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Anthracen-9-ol (Anthrone)

  • Molecular Formula : C₁₄H₁₀O
  • Molecular Weight : 194.23 g/mol
  • Functional Group : Hydroxyl (-OH) at position 8.
  • Synthesis: Produced via enzymatic oxidation of anthracene by cytochrome P450 monooxygenases in fungi or soil bacteria .
  • Applications: Environmental metabolite, precursor to quinones, and substrate for diazo compound synthesis .

9-Anthracenemethanol

  • Molecular Formula : C₁₅H₁₂O
  • Molecular Weight : 208.26 g/mol
  • Functional Group : Hydroxymethyl (-CH₂OH) at position 9.
  • Synthesis : Prepared via reduction of anthracene-9-carboxaldehyde or direct substitution reactions .
  • Applications: Building block for organic/inorganic synthesis and biochemical studies .

Anthracene-9-carboxylic Acid

  • Molecular Formula : C₁₅H₁₀O₂
  • Molecular Weight : 222.24 g/mol
  • Functional Group : Carboxylic acid (-COOH) at position 9.
  • Synthesis : Carboxylation of this compound via microbial activity or chemical oxidation .
  • Applications: Potential use in materials science and as a ligand in coordination chemistry .

1,5-Dichloro-9(10H)-Anthracenone

  • Molecular Formula : C₁₄H₈Cl₂O
  • Molecular Weight : 275.12 g/mol
  • Functional Group : Ketone (C=O) at position 9 with chlorine substituents at positions 1 and 3.
  • Synthesis: Synthesized via reduction and bromination of 1,5-dichloroanthraquinone .
  • Applications : Anticancer and antioxidant agent effective at low concentrations .

Structural and Reactivity Differences

Compound Key Functional Group Reactivity Profile Stability
This compound -OH Susceptible to oxidation (forms quinones) Moderate; prone to degradation
9-Anthracenemethanol -CH₂OH Participates in esterification/alkylation High; stable under inert conditions
1,5-Dichloroanthracenone C=O, Cl Electrophilic at carbonyl; resistant to reduction High; robust in acidic/basic media

Key Research Findings

  • Biodegradation Pathways: this compound is oxidized to anthraquinone in ligninolytic fungi via extracellular peroxidases, while non-ligninolytic fungi methylate it to 9-methoxyanthracene .
  • Synthetic Utility: this compound-derived diazo compounds exhibit high yields (e.g., 70–80%) in diazotization reactions, unlike phenol, which fails under similar conditions .
  • Therapeutic Potential: 1,5-Dichloroanthracenones inhibit tumor growth at nanomolar concentrations, outperforming unsubstituted anthracenones .

Biological Activity

Anthracen-9-ol, also known as anthranol, is a polycyclic aromatic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its hydroxyl group at the 9-position of the anthracene structure. This unique positioning influences its interactions with biological systems, particularly through mechanisms such as:

  • DNA Interaction : this compound exhibits groove binding to DNA, which may affect gene expression and cellular functions.
  • Oxidative Stress : The compound can generate reactive oxygen species (ROS) under light exposure, contributing to its potential as a photosensitizer in photodynamic therapy.
  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of keratinocytes by reducing DNA synthesis and mitotic activity, making it relevant in dermatological applications.

Pharmacological Applications

This compound and its derivatives have been investigated for various therapeutic applications, particularly in cancer treatment and as fluorescent probes in biological imaging.

Anti-Cancer Activity

Research indicates that this compound derivatives possess significant anti-cancer properties. A study synthesized a series of 9-anthracenyl chalcone derivatives and evaluated their cytotoxicity against several cancer cell lines, including HeLa and U-87. Notably, compounds A7, A8, A10, and A11 exhibited GI50 values ranging from 4.02 µM to 5.31 µM, demonstrating potent anti-cancer activity .

Fluorescent Probes

This compound's fluorescence properties have made it a valuable tool for studying biochemical processes. It has been used to monitor cellular activities in real-time due to its ability to interact with metal ions like Zn(II) and Cu(II), leading to observable spectroscopic changes .

Synthesis and Biological Evaluation

A significant body of research has focused on synthesizing this compound derivatives and evaluating their biological activities. For instance:

  • Synthesis of N-(anthracen-9-ylmethyl)-N-methyltriamines : These compounds were tested for their efficacy against murine leukemia cells (L1210). The study found that certain triamine systems had high affinity for polyamine transporters and exhibited increased cytotoxicity in treated cells .
  • Metal Ion Interaction Studies : The coordination of Zn(II) with this compound led to a prototropic shift resulting in enhanced fluorescence properties, making it useful for sensing applications in biological systems .

Data Summary Table

Study Compound Cell Line GI50 (µM) Mechanism
9-Anthracenyl ChalconesHeLa5.18Anti-cancer
9-Anthracenyl ChalconesU-874.04Anti-cancer
N-(anthracen-9-ylmethyl)-N-methyltriaminesL12101.8Polyamine transporter affinity
This compoundVariousN/AFluorescent probe

Q & A

Q. Basic: What are the standard laboratory synthesis routes for anthracen-9-ol, and how do reaction conditions influence yield?

Methodological Answer:
this compound is commonly synthesized via reduction of 9-anthracenecarboxaldehyde using hydrogenation catalysts (e.g., Pd/C under H₂) or chemical reductants like NaBH₄. For example, selective reduction of an anthracenone-quinoline imine derivative with NaBH₄ in 95% ethanol yields this compound derivatives, confirmed via NMR and mass spectrometry . Key factors affecting yield include:

  • Catalyst purity : Impurities may lead to side reactions.
  • Solvent polarity : Polar solvents (ethanol, THF) enhance solubility of intermediates.
  • Temperature : Excessive heat (>60°C) can degrade this compound; optimal yields occur at 25–40°C .
  • Stoichiometry : A 1:1 molar ratio of reductant to substrate minimizes over-reduction .

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and hydroxyl group presence (broad peak at δ 5–6 ppm) .
  • FTIR : Detect O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 195.08 for C₁₄H₁₀O) .
  • Elemental Analysis : Ensure ≥98% purity by matching experimental vs. theoretical C/H/O percentages .
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in derivatives) .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators for aerosolized particles .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. Advanced: How can this compound derivatives be engineered for selective metal ion sensing (e.g., Zn²⁺ vs. Cu²⁺)?

Methodological Answer:
this compound’s tautomerization and hydrolysis pathways enable dual sensing:

  • Zn²⁺ Detection : Coordination induces a 1,5-prototropic shift, forming an anthracene fluorophore via imine-enamine tautomerization. Monitor via fluorescence enhancement at λₑₓ/ₑₘ = 365/450 nm .
  • Cu²⁺ Detection : Hydrolysis of the imine group in aqueous conditions yields a colorimetric shift (pale yellow → orange-red). Use UV-vis spectroscopy (absorbance at 450 nm) .
    Optimization Steps :
  • Adjust solvent polarity (e.g., ethanol-water mixtures) to stabilize intermediates.
  • Incorporate electron-withdrawing groups (e.g., -NO₂) to enhance metal binding affinity .

Q. Advanced: What strategies address contradictory photophysical data in this compound-based materials?

Methodological Answer:
Contradictions in fluorescence quantum yields or Stokes shifts often arise from:

  • Sample Purity : Impurities (e.g., oxidation byproducts) quench emission. Purify via column chromatography (SiO₂, hexane/EtOAc) .
  • Environmental Factors : Humidity or O₂ exposure degrades this compound. Conduct experiments under inert atmospheres .
  • Instrument Calibration : Standardize fluorometers using rhodamine B or quinine sulfate .
  • Computational Modeling : Validate experimental data with DFT calculations (e.g., HOMO-LUMO gaps) to identify electronic inconsistencies .

Q. Advanced: How does this compound’s supramolecular behavior impact its utility in organic electronics?

Methodological Answer:
The planar anthracene core enables π-π stacking, critical for charge transport in devices. Key considerations:

  • Solvent Selection : Use toluene or chloroform to promote self-assembly into ordered films .
  • Side-Chain Functionalization : Introduce alkyl groups (e.g., -CH₂CH₃) to improve solubility without disrupting conjugation .
  • Morphology Analysis : Characterize thin films via AFM or TEM to correlate structure with conductivity .

Q. Advanced: What computational methods predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to identify reactive sites (e.g., C9 position) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict tautomerization kinetics .
  • TD-DFT : Model excited-state behavior for fluorescence applications .

Q. Basic: What are the solubility profiles of this compound in common organic solvents?

Methodological Answer:
this compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in:

  • Polar aprotic solvents : DMSO (20 mg/mL), DMF (15 mg/mL) .
  • Chlorinated solvents : Dichloromethane (10 mg/mL) .
  • Ethers : THF (8 mg/mL) .
    Testing Protocol : Prepare saturated solutions, filter, and quantify via UV-vis calibration curves (λ = 254 nm) .

Properties

IUPAC Name

anthracen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKRYONWZHRJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200952
Record name Anthranol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-86-2
Record name Anthranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Anthranol
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Record name Anthranol
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Record name ANTHRANOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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